2-(3,5-dimethoxyphenyl)-2-methylpropanoic acid
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Overview
Description
2-(3,5-Dimethoxyphenyl)-2-methylpropanoic acid is an organic compound characterized by the presence of a phenyl ring substituted with two methoxy groups at the 3 and 5 positions, and a propanoic acid moiety attached to the phenyl ring at the 2 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-dimethoxyphenyl)-2-methylpropanoic acid can be achieved through several methods. One common approach involves the alkylation of 3,5-dimethoxybenzaldehyde with a suitable alkylating agent, followed by oxidation to introduce the carboxylic acid functionality. The reaction conditions typically involve the use of strong bases such as sodium hydride or potassium tert-butoxide, and the oxidation step can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable and cost-effective methods. One such method includes the use of catalytic hydrogenation of 3,5-dimethoxyphenylacetic acid derivatives, followed by carboxylation. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Dimethoxyphenyl)-2-methylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring. Common reagents include halogens, nitrating agents, and sulfonating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), sulfonating agents (sulfuric acid).
Major Products Formed
Oxidation: Ketones, aldehydes.
Reduction: Alcohols, aldehydes.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
2-(3,5-Dimethoxyphenyl)-2-methylpropanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of 2-(3,5-dimethoxyphenyl)-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the modulation of enzyme activities, receptor binding, or alteration of cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue with similar methoxy substitutions on the phenyl ring.
3,5-Dimethoxyphenylacetic acid: A structurally related compound with a similar phenyl ring substitution pattern.
Methyl 3,5-dimethoxyphenylacetate: A methyl ester derivative of 3,5-dimethoxyphenylacetic acid.
Uniqueness
2-(3,5-Dimethoxyphenyl)-2-methylpropanoic acid is unique due to its specific substitution pattern and the presence of a propanoic acid moiety. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
858208-28-3 |
---|---|
Molecular Formula |
C12H16O4 |
Molecular Weight |
224.3 |
Purity |
95 |
Origin of Product |
United States |
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